molecular formula C17H18N6O2S B3008130 N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1903389-49-0

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B3008130
CAS RN: 1903389-49-0
M. Wt: 370.43
InChI Key: UCWJPYGIDFSDAC-UHFFFAOYSA-N
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Description

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H18N6O2S and its molecular weight is 370.43. The purity is usually 95%.
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Scientific Research Applications

Biginelli Reaction and Synthesis

The compound’s synthesis involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction. In this reaction, an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) react to form highly functionalized heterocycles. The product, identified by the laboratory code LaSOM® 293, is ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This compound was obtained with an impressive yield of 84% .

Structural Diversity and Pharmacological Effects

The structural diversity of 3,4-dihydropyrimidinones (DHPMs) makes them powerful tools for drug development. DHPMs have been investigated for their pharmacological effects, particularly in anticancer drug development. For instance, Monastrol, a DHPM, acts as a kinesin-5 inhibitor, leading to cell cycle arrest and cellular apoptosis .

Anti-Tubercular Activity

Another related compound synthesized by Amini et al. is N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide. This compound was evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain using rifampicin as a reference drug .

Solvent-Free Synthesis

Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized via the modified Biginelli reaction. The reaction was promoted with microwave irradiation and catalyzed by TsOH under solvent-free conditions, resulting in a high yield .

Mechanism of Action

Mode of Action

. This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

. This suggests that the compound might affect similar pathways.

Pharmacokinetics

. This suggests that the compound might have similar ADME properties.

Result of Action

. This suggests that the compound might have similar effects.

properties

IUPAC Name

N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c1-10-8-15(24)20-17(18-10)23-6-4-12(5-7-23)19-16(25)11-2-3-13-14(9-11)22-26-21-13/h2-3,8-9,12H,4-7H2,1H3,(H,19,25)(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWJPYGIDFSDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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